molecular formula C15H19N3O B14186501 N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide CAS No. 857650-88-5

N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide

Cat. No.: B14186501
CAS No.: 857650-88-5
M. Wt: 257.33 g/mol
InChI Key: LMFWZSSAJCIYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide is a compound that features a piperidine ring attached to an indole moiety through a carboxamide linkage. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide typically involves the reaction of 1H-indole-3-carboxylic acid with piperidine-4-methanol in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    N-[(Piperidin-4-yl)methyl]-1H-indazole-3-carboxamide: Similar structure but with an indazole moiety instead of an indole.

    N-[(Piperidin-4-yl)methyl]-1H-benzimidazole-3-carboxamide: Contains a benzimidazole moiety.

    N-[(Piperidin-4-yl)methyl]-1H-pyrrole-3-carboxamide: Features a pyrrole moiety.

Uniqueness

N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide is unique due to its specific combination of the piperidine and indole moieties, which may confer distinct biological activities and chemical properties compared to its analogs .

Properties

CAS No.

857650-88-5

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

N-(piperidin-4-ylmethyl)-1H-indole-3-carboxamide

InChI

InChI=1S/C15H19N3O/c19-15(18-9-11-5-7-16-8-6-11)13-10-17-14-4-2-1-3-12(13)14/h1-4,10-11,16-17H,5-9H2,(H,18,19)

InChI Key

LMFWZSSAJCIYGW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNC(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.